Iron;nickel
Description
Iron-nickel (Fe-Ni) compounds encompass a diverse class of materials, including alloys, oxides, phosphides, carbonyls, and borides. These compounds exhibit unique magnetic, catalytic, and mechanical properties due to the synergistic interplay between iron and nickel. For example, Fe-Ni alloys (e.g., Invar, Permalloy) are critical in precision instruments and electronics due to their low thermal expansion and high magnetic permeability . In oxides, such as NiFeOx, the Fe/Ni ratio governs phase formation (e.g., hematite vs. spinel structures) and catalytic activity . Nickel-iron phosphides (NixPy, FexPy) are emerging as efficient electrocatalysts for CO₂ reduction (CO2RR) .
Properties
CAS No. |
12763-91-6 |
|---|---|
Molecular Formula |
Fe2Ni |
Molecular Weight |
170.38 g/mol |
IUPAC Name |
iron;nickel |
InChI |
InChI=1S/2Fe.Ni |
InChI Key |
CHYOBXPAHUHRLP-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iron-nickel compounds can be achieved through various synthetic routes. One common method involves the co-precipitation of iron and nickel salts, followed by reduction with hydrogen gas. For example, nickel and iron hydroxides can be co-precipitated from their respective nitrate solutions and then reduced to form iron-nickel alloys . Another method involves the impregnation of nickel on iron-containing mixed oxide supports, which can be reduced to form iron-nickel alloy particles .
Industrial Production Methods: In industrial settings, iron-nickel alloys are often produced through the reduction of mixed metal oxides. The use of oxide precursors containing both nickel and iron ions, such as hydrotalcite-like compounds and perovskites, allows for the controlled composition of the resulting alloy . These methods are optimized to achieve high catalytic performance and resistance to carbon deposition, making them suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions: Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, nickel-iron alloys can be oxidized to form nickel and iron oxides, which can then be reduced back to the metallic state using hydrogen gas . These compounds also participate in catalytic reactions, such as the reforming of hydrocarbons and the oxygen evolution reaction .
Common Reagents and Conditions: Common reagents used in the reactions of iron-nickel compounds include hydrogen gas for reduction and oxygen or air for oxidation. The reaction conditions, such as temperature and pressure, play a crucial role in determining the reaction kinetics and the nature of the products formed .
Major Products Formed: The major products formed from the reactions of iron-nickel compounds include various oxides, hydroxides, and metallic alloys. For example, the reduction of nickel and iron oxides with hydrogen gas results in the formation of metallic nickel-iron alloys .
Scientific Research Applications
Iron-nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the reforming of hydrocarbons and the oxygen evolution reaction . In biology and medicine, iron-nickel nanoparticles are investigated for their potential use in drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment for cancer . In industry, iron-nickel alloys are used in the production of stainless steel, maraging steel, and other specialized materials .
Mechanism of Action
The mechanism of action of iron-nickel compounds depends on their specific application. For example, in catalytic reactions, the surface of iron-nickel alloys provides a complex electron environment that facilitates the adsorption and activation of reactant molecules . In biomedical applications, the magnetic properties of iron-nickel nanoparticles allow for targeted drug delivery and imaging . The molecular targets and pathways involved in these mechanisms vary depending on the specific application and the nature of the compound.
Comparison with Similar Compounds
Oxides: NiFeOx vs. Mn-Based and Other Transition Metal Oxides
NiFeOx catalysts calcined at 350–550°C show tunable Fe/Ni ratios (1:1 to 2:1), influencing crystallinity and phase composition. At 550°C, hematite (Fe₂O₃) dominates, enhancing stability but reducing surface reactivity . Comparatively, manganese-based oxides (e.g., MnOx) exhibit higher redox reactivity than Fe-Ni oxides but lower thermal stability, as seen in chemical-looping combustion applications .
Table 1: Comparison of Transition Metal Oxide Catalysts
| Property | NiFeOx (550°C) | MnOx | Co₃O₄ |
|---|---|---|---|
| Dominant Phase | Hematite | Mn₂O₃ | Spinel |
| Fe/Ni or Mn/Co Ratio | 2:1 | - | - |
| CO2RR Efficiency (mA/cm²) | 15.2 | 9.8 | 12.4 |
| Thermal Stability (°C) | 550 | 450 | 500 |
Phosphides: Ni/Fe Phosphides vs. Cu Phosphides
Nickel phosphides (NixPy) achieve 98% carbon yield in CO2RR at +10 mV overpotential, outperforming iron (FexPy) and copper phosphides (CuxPy). While all three produce formate intermediates, Ni phosphides uniquely generate C3–C4 products (e.g., methylglyoxal) due to phosphino-hydride active sites . Fe phosphides show lower faradaic efficiency (≤75%) and higher overpotentials (>50 mV) .
Carbonyls: Fe(CO)₅ vs. Ni(CO)₄
Iron carbonyl (Fe(CO)₅) is more thermally stable than nickel carbonyl (Ni(CO)₄), with decomposition temperatures of ~200°C vs. ~60°C. Both react with halogens to form metal halides and CO, but Fe(CO)₅ exhibits slower kinetics due to stronger Fe-CO bonding .
Alloys: Fe-Ni vs. High-Entropy Alloys (HEAs)
Traditional Fe-Ni-Cr alloys (e.g., stainless steel) prioritize corrosion resistance, while HEAs like CrMnFeCoNi excel in cryogenic environments. The CrMnFeCoNi alloy retains ductility and toughness at -196°C, with fracture toughness >200 MPa·m¹/², outperforming conventional alloys that embrittle at low temperatures .
Table 2: Mechanical Properties of Alloys
| Alloy Type | Yield Strength (MPa) | Fracture Toughness (MPa·m¹/²) | Operating Temp Range (°C) |
|---|---|---|---|
| Fe-Ni-Cr (Stainless 316) | 290 | 100 | -50 to 400 |
| CrMnFeCoNi (HEA) | 1,200 | 215 | -196 to 800 |
Borides: Th-Fe-B vs. Th-Ni-B
In Th₂TB₁₀ borides, Th-Fe bonds (average 213.4 pm) are shorter than Th-Ni bonds (214.1 pm) due to electron occupancy in antibonding orbitals for Ni . This structural difference reduces mechanical stability in Th-Ni-B compounds compared to Th-Fe-B.
Key Research Findings
- Catalytic Activity : NiFeOx treated at 550°C shows hematite dominance, reducing CO2RR activity but enhancing thermal stability .
- Electron Correlation : Nickel pnictide superconductors (e.g., LaNiAsO) exhibit weaker electron correlations than iron pnictides, attributed to distinct Fermi-surface topology .
- Environmental Applications: Nickel nanoparticles (NiNPs) adsorb chlorophenols via carbon inclusions, a mechanism less effective in pure iron nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
